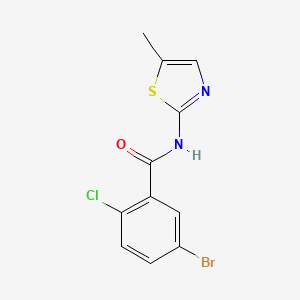

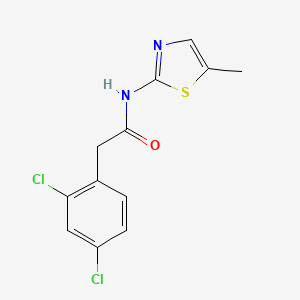

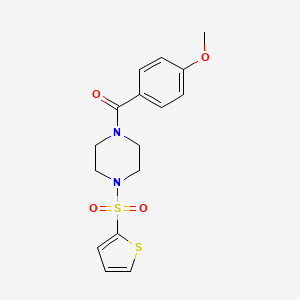

5-bromo-2-chloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide

Descripción general

Descripción

The compound “5-bromo-2-chloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide” is a derivative of thiazole . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity, have been synthesized . Another example is the synthesis of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives have been studied extensively . For instance, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Antimicrobial Applications

Thiazole derivatives, such as 5-bromo-2-chloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide, have been recognized for their antimicrobial properties. They are often explored for their potential to inhibit the growth of bacteria and other microorganisms. This compound could be used in the development of new antimicrobial agents that target resistant strains of bacteria, offering a new line of defense in the fight against infectious diseases .

Antitumor and Cytotoxic Activities

Research has indicated that thiazole compounds exhibit significant antitumor and cytotoxic activities. This makes them valuable in the design of chemotherapeutic agents. The specific structure of this compound could be modified to enhance its interaction with cancer cell targets, potentially leading to the development of novel cancer treatments .

Neuroprotective Effects

The thiazole moiety is present in several compounds with neuroprotective effects. These compounds can play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage. The compound may be researched further to assess its viability as a neuroprotective agent, possibly contributing to therapies for conditions like Alzheimer’s and Parkinson’s disease .

Anti-inflammatory and Analgesic Properties

Thiazoles are known to possess anti-inflammatory and analgesic properties. As such, this compound could be investigated for its potential use in the development of new anti-inflammatory drugs or pain relievers, which could help manage chronic pain conditions and inflammatory disorders .

Antiviral Drug Development

Given the ongoing need for effective antiviral drugs, thiazole derivatives are being studied for their antiviral capabilities. This compound could be part of research efforts aimed at creating drugs to combat viral infections, including emerging viruses or those resistant to current treatments .

Agricultural Chemicals

The structural framework of thiazoles makes them suitable for use in agricultural chemicals, such as fungicides and pesticides. This compound could be synthesized into compounds that protect crops from fungal infections and pests, thereby contributing to increased agricultural productivity .

Development of Diagnostic Agents

Thiazole derivatives can be used in the synthesis of diagnostic agents. The compound may be utilized in the creation of imaging agents for medical diagnostics, aiding in the detection and monitoring of various diseases .

Chemical Research and Synthesis

In chemical research, thiazole compounds are valuable for their reactivity and as intermediates in the synthesis of more complex molecules. This particular compound could be used in synthetic chemistry to develop new materials or chemical reactions .

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . They have been associated with a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, and antiviral effects .

Mode of Action

Thiazole derivatives have been known to interact with various biochemical targets, leading to a range of biological effects .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives have been associated with a range of biological effects, including antimicrobial, antifungal, anti-inflammatory, antitumor, and antiviral activities .

Direcciones Futuras

Thiazole derivatives have shown promise in various therapeutic applications, and there is ongoing research to develop new compounds with improved efficacy and lesser side effects . The development of new synthetic routes and the exploration of novel applications in medicine are potential future directions .

Propiedades

IUPAC Name |

5-bromo-2-chloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClN2OS/c1-6-5-14-11(17-6)15-10(16)8-4-7(12)2-3-9(8)13/h2-5H,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUWCQUSMKLSLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2=C(C=CC(=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4432678.png)

![ethyl 5-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4432700.png)

![2-{4-[(4-bromo-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4432713.png)

![N-[4-(diethylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4432727.png)

![1-(3-chlorobenzyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine hydrochloride](/img/structure/B4432729.png)

![ethyl 2-[(4-ethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4432788.png)